molecular formula C9H6Cl2F2O3 B1410070 Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate CAS No. 1806297-06-2

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate

Cat. No.: B1410070
CAS No.: 1806297-06-2
M. Wt: 271.04 g/mol
InChI Key: BIFQKNHZYRRSOV-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoate structure. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoic acid and difluoromethoxy reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane or toluene.

    Esterification: The esterification process involves the reaction of 2,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy reagent reacts with the methyl ester intermediate.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 2,5-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    Methyl 4-(difluoromethoxy)benzoate: Lacks the chlorine atoms, leading to variations in its chemical behavior and applications.

    Methyl 2,5-difluoro-4-(methoxy)benzoate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-6(11)7(3-5(4)10)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQKNHZYRRSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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